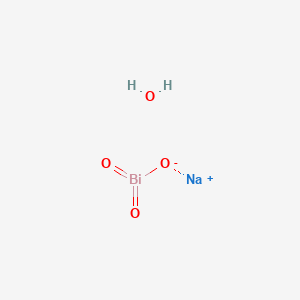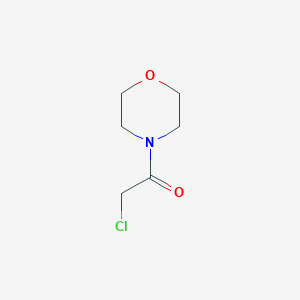
4-(Chloroacetyl)morpholine
Vue d'ensemble
Description
“4-(Chloroacetyl)morpholine” is a chemical compound with the empirical formula C6H10ClNO2 . It is also known by other names such as 2-Chloro-1-(4-morpholinyl)ethanone, 2-Chloro-1-morpholinoethanone, 2-Morpholino-2-oxoethyl chloride, 4-Morpholinylcarbonylmethyl chloride, N-(Chloroacetyl)morpholine, Chloroacetic acid morpholide, Chloroacetic acid morpholine amide, and Morpholine chloroacetamide .
Synthesis Analysis
The synthesis of “4-(Chloroacetyl)morpholine” involves the reaction of morpholine with acetyl chloride in the presence of triethylamine and dichloromethane . The reaction mixture is stirred at a certain temperature for a few hours .
Molecular Structure Analysis
The molecular weight of “4-(Chloroacetyl)morpholine” is 163.60 g/mol .
Physical And Chemical Properties Analysis
“4-(Chloroacetyl)morpholine” has a density of 1.2±0.1 g/cm3, a boiling point of 294.2±35.0 °C at 760 mmHg, and a flash point of 131.8±25.9 °C . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .
Applications De Recherche Scientifique
Chemical Synthesis
4-(2-chloroacetyl)morpholine is used in the synthesis of various organic compounds . It can react with different reagents to form new compounds. For example, it can react with chloroacetyl chloride in the presence of triethylamine to form new morpholine derivatives .
Biological Evaluation
This compound has been used in the biological evaluation of new compounds . For instance, it has been used in the synthesis and evaluation of new 4-(2-chloroacetyl)morpholine derivatives .
Pharmaceutical Research
4-(2-chloroacetyl)morpholine is used in pharmaceutical research . It can be used to synthesize new compounds that have potential therapeutic effects.
Material Science
In the field of material science, 4-(2-chloroacetyl)morpholine can be used in the synthesis of new materials .
Chromatography
4-(2-chloroacetyl)morpholine can be used in chromatography, a laboratory technique for the separation of mixtures .
Safety and Hazards
“4-(Chloroacetyl)morpholine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful if swallowed, in contact with skin, or if inhaled .
Mécanisme D'action
Target of Action
It has been used in the synthesis of compounds that target the p38 mitogen-activated protein kinase (p38 mapk) pathway .
Mode of Action
Compounds synthesized using 4-(2-chloroacetyl)morpholine have been shown to inhibit tnf-α production in lipopolysaccharide-stimulated thp-1 cells . This suggests that 4-(2-chloroacetyl)morpholine may interact with its targets to modulate inflammatory responses.
Biochemical Pathways
The p38 MAPK pathway plays a key role in inflammatory responses through the production of cytokines and inflammatory mediators such as TNF-α and IL-1β .
Result of Action
It is used in the synthesis of compounds that have been shown to inhibit tnf-α production in lipopolysaccharide-stimulated thp-1 cells . This suggests that 4-(2-chloroacetyl)morpholine may have anti-inflammatory effects.
Propriétés
IUPAC Name |
2-chloro-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQRPXBBBOXHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073258 | |
| Record name | 2-Chloro-1-(morpholin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloroacetyl)morpholine | |
CAS RN |
1440-61-5 | |
| Record name | 4-(Chloroacetyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(chloroacetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1440-61-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-(morpholin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloroacetyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

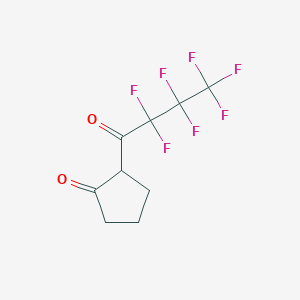

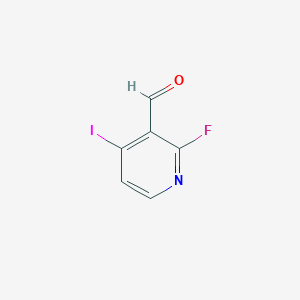
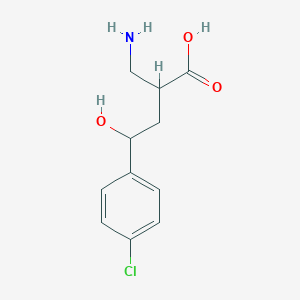

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
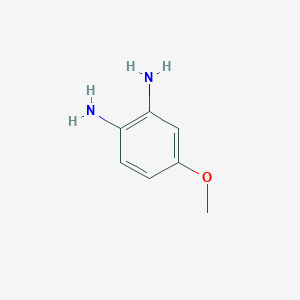

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)

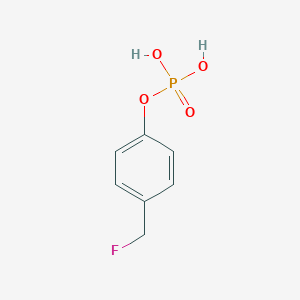
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
